Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-13-8-10-14(11-9-13)16-12-29-18(21(24)28-3)19(16)30(25,26)22-17-7-5-4-6-15(17)20(23)27-2/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDBMFDESMTABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: CHN OS
- Molecular Weight: 445.5 g/mol
- CAS Number: 941889-06-1
The structure features a thiophene ring substituted with a sulfamoyl group, methoxycarbonyl group, and a methylphenyl group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit enzymes involved in critical metabolic pathways, potentially leading to anti-cancer effects.
- Modulation of Signaling Pathways: The compound may influence pathways related to cell growth and apoptosis, affecting tumor progression and survival rates in cancer cells.
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties for this thiophene derivative.
Anticancer Activity
Research has indicated that thiophene derivatives exhibit promising anticancer properties. A study evaluating the anticancer effects of various thiophene compounds found that derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, including prostate cancer (PC-3) cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | PC-3 | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a series of experiments, it was tested against both Gram-positive and Gram-negative bacteria. Preliminary results indicated that the compound exhibited moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | TBD |
Case Studies and Research Findings
- Anticancer Studies : A recent study synthesized several thiophene derivatives and evaluated their anticancer properties against various cell lines. The results indicated that structural modifications significantly impacted their efficacy, with some compounds showing IC50 values as low as 10 µM against PC-3 cells .
- Antimicrobial Efficacy : In another study focusing on the antibacterial properties of thiophene derivatives, researchers found that modifications in the functional groups led to enhanced activity against resistant bacterial strains . The presence of the sulfamoyl group was particularly noted for contributing to this activity.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the position and nature of substituents on the thiophene ring significantly influence both anticancer and antimicrobial activities. Compounds with electron-withdrawing groups showed increased potency .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays, such as the sulforhodamine B (SRB) assay, have shown that this compound can inhibit the growth of human lung cancer cells (A-549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies utilizing tube dilution methods have indicated significant activity against a range of bacterial and fungal strains. The presence of electron-withdrawing groups in its structure has been linked to enhanced antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that favors such modifications.
Antioxidant Activity
This compound displays antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been confirmed through various assays, indicating its potential use in preventing oxidative damage in biological systems.
Case Study 1: Anticancer Evaluation
A study conducted on A-549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiophene derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent.
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticancer | SRB assay | Significant cytotoxic effects on A-549 cell line |
| Antimicrobial | Tube dilution method | Effective against multiple bacterial strains |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
